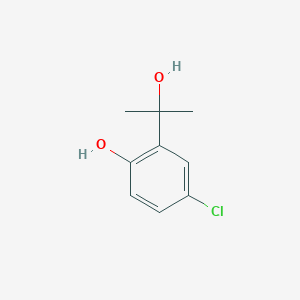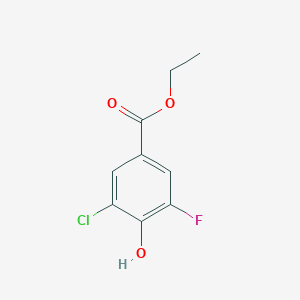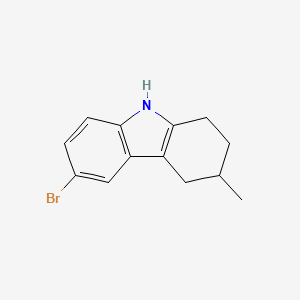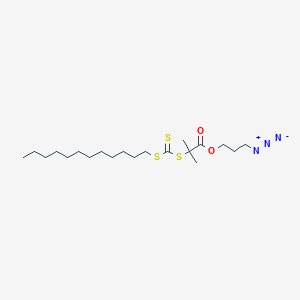
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
概要
説明
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is a complex organic compound that combines the properties of a thiocarbonothioylthio group and an azido group. This compound is of significant interest in the field of polymer chemistry and click chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate typically involves a multi-step process. One common route includes the esterification of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with 3-azido-1-propanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonothioylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
科学的研究の応用
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization.
Biology: Utilized in click chemistry for bioconjugation and labeling of biomolecules.
Industry: Employed in the synthesis of functional polymers and materials with specific properties.
作用機序
The mechanism of action of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate involves its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are valuable in various applications . The thiocarbonothioylthio group also allows for controlled radical polymerization, enabling the synthesis of polymers with precise molecular weights and architectures .
類似化合物との比較
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Lacks the azido group, limiting its use in click chemistry.
3-Azido-1-propanol: Contains the azido group but lacks the thiocarbonothioylthio group, making it less versatile in polymerization reactions.
Uniqueness
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is unique due to its dual functionality, combining the properties of both the thiocarbonothioylthio and azido groups. This allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
特性
分子式 |
C20H37N3O2S3 |
|---|---|
分子量 |
447.7 g/mol |
IUPAC名 |
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C20H37N3O2S3/c1-4-5-6-7-8-9-10-11-12-13-17-27-19(26)28-20(2,3)18(24)25-16-14-15-22-23-21/h4-17H2,1-3H3 |
InChIキー |
HQKDQLOBIDMFQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCCN=[N+]=[N-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
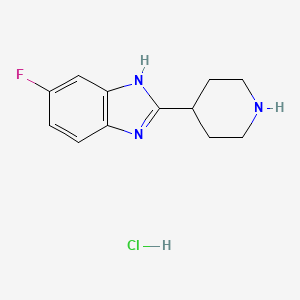
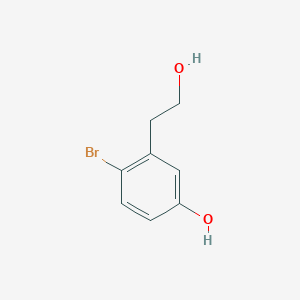
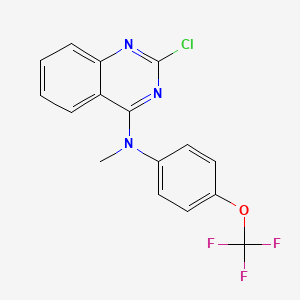
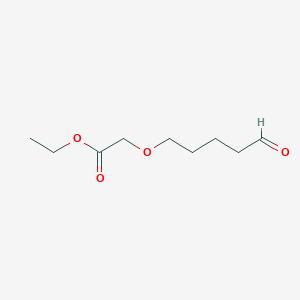
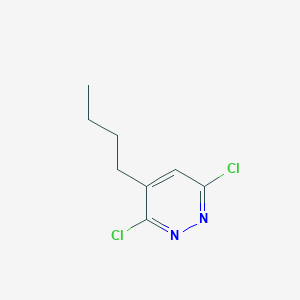
![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
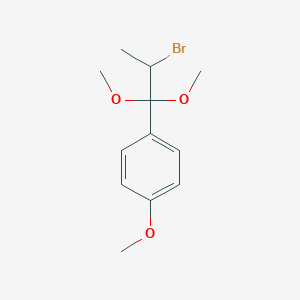
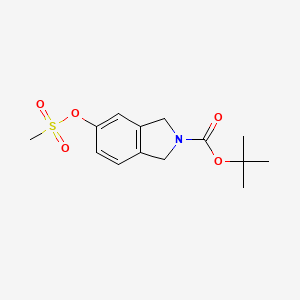
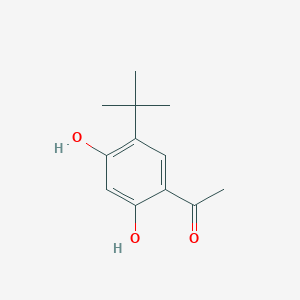
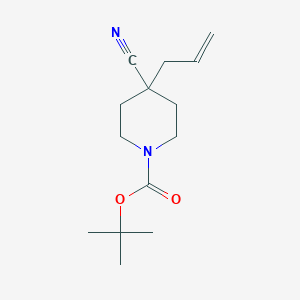
![Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
